Physicochemical Profiling and Analytical Methodology of 4-(Imidazo[1,2-a]pyridin-2-yl)phenyl benzoate
Physicochemical Profiling and Analytical Methodology of 4-(Imidazo[1,2-a]pyridin-2-yl)phenyl benzoate
Executive Summary
The imidazo[1,2-a]pyridine scaffold is a highly privileged pharmacophore in medicinal chemistry, forming the core of numerous marketed therapeutics (e.g., zolpidem, alpidem) and exhibiting profound antibacterial, antiviral, and anticancer properties[1][2]. 4-(Imidazo[1,2-a]pyridin-2-yl)phenyl benzoate (CAS: 618420-93-2) is a specialized, highly lipophilic derivative[3]. By masking the phenolic hydroxyl group of the active pharmacophore with a benzoate ester, this molecule is engineered to alter membrane permeability and potentially act as a prodrug.
This whitepaper provides a rigorous technical analysis of its physicochemical properties, synthetic pathways, and the analytical methodologies required for its characterization. It is designed for researchers and drug development professionals seeking to integrate this compound into structure-activity relationship (SAR) studies or advanced pharmacological screening.
Structural Architecture and Physicochemical Properties
The molecular architecture of 4-(Imidazo[1,2-a]pyridin-2-yl)phenyl benzoate consists of three distinct domains: the bicyclic imidazo[1,2-a]pyridine core, a central phenyl spacer, and a terminal benzoate ester.
Causality of the Structural Design
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The Imidazo[1,2-a]pyridine Core: The bridgehead nitrogen atom imparts a weak basicity to the molecule (estimated pKa ~6.5). This allows the molecule to exist primarily in a neutral, lipophilic state at physiological pH (7.4), facilitating passive diffusion across lipid bilayers, while maintaining sufficient solubility in slightly acidic microenvironments (such as the stomach or tumor microenvironments)[4].
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The Benzoate Ester: The esterification of the phenol serves a dual purpose. First, it drastically increases the partition coefficient (LogP), driving the molecule's affinity for lipophilic pockets in target proteins or lipid membranes. Second, it acts as a metabolic liability; intracellular non-specific esterases can hydrolyze this bond, releasing the active phenolic compound in a classic prodrug mechanism.
Quantitative Physicochemical Data
The following table summarizes the core physicochemical parameters of the compound[3]:
| Parameter | Value / Descriptor | Scientific Implication |
| Chemical Formula | C₂₀H₁₄N₂O₂ | Defines the exact mass and isotopic distribution. |
| Molecular Weight | 314.34 g/mol | Optimal for oral bioavailability (Lipinski's Rule of 5 compliant). |
| CAS Registry Number | 618420-93-2 | Unique identifier for chemical databases. |
| Topological Polar Surface Area (TPSA) | ~43.3 Ų | Excellent predictor for high blood-brain barrier (BBB) and cellular permeability. |
| LogP (Calculated) | ~4.8 | High lipophilicity; requires formulation strategies (e.g., lipid nanoparticles or co-solvents) for aqueous assays. |
| Hydrogen Bond Donors | 0 | Lack of H-bond donors enhances membrane permeability. |
| Hydrogen Bond Acceptors | 4 | Facilitates interactions with target kinase hinge regions or receptor binding sites. |
Synthetic Methodology and Mechanistic Pathway
The synthesis of 4-(Imidazo[1,2-a]pyridin-2-yl)phenyl benzoate relies on a two-stage convergent approach: a Chichibabin-type condensation followed by a nucleophilic acyl substitution[2].
Step-by-Step Experimental Protocol
Stage 1: Synthesis of the Imidazo[1,2-a]pyridine Core
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Reagent Preparation: Dissolve 1.0 equivalent of 2-aminopyridine and 1.1 equivalents of 2-bromo-1-(4-hydroxyphenyl)ethanone in anhydrous ethanol.
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Condensation: Reflux the mixture at 80 °C for 6–8 hours. Causality: The elevated temperature provides the activation energy necessary for the initial nucleophilic attack of the endocyclic pyridine nitrogen onto the α-carbon of the haloketone, followed by cyclization via the exocyclic amine.
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Isolation: Cool to room temperature, concentrate under reduced pressure, and neutralize the hydrobromide salt with saturated aqueous NaHCO₃. Extract with ethyl acetate (3 x 50 mL), dry over anhydrous Na₂SO₄, and purify via flash column chromatography (DCM:MeOH, 95:5) to yield 4-(imidazo[1,2-a]pyridin-2-yl)phenol.
Stage 2: Esterification 4. Activation: Dissolve the intermediate phenol (1.0 eq) in anhydrous dichloromethane (DCM). Add 1.5 eq of triethylamine (TEA) and 0.1 eq of 4-dimethylaminopyridine (DMAP). Cool the reaction flask to 0 °C. 5. Acylation: Dropwise, add 1.2 eq of benzoyl chloride. Causality: DMAP acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate. This overcomes the steric hindrance of the phenol and accelerates the reaction, preventing the formation of unwanted side products. 6. Workup: Stir at room temperature for 4 hours. Quench with water, separate the organic layer, wash with brine, dry over MgSO₄, and recrystallize from ethanol/hexane to obtain pure 4-(imidazo[1,2-a]pyridin-2-yl)phenyl benzoate.
Caption: Two-stage synthetic pathway for 4-(Imidazo[1,2-a]pyridin-2-yl)phenyl benzoate.
Analytical Characterization Workflow
To ensure scientific integrity, the synthesized compound must undergo a self-validating analytical workflow. The structural identity and purity are confirmed through orthogonal techniques.
Step-by-Step Analytical Protocol
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Sample Solubilization: Dissolve 1.0 mg of the compound in 1.0 mL of HPLC-grade DMSO. Causality: The high LogP of the compound makes it insoluble in standard aqueous buffers; DMSO ensures complete dissolution without degrading the ester bond.
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LC-MS Analysis (Purity & Mass):
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Inject 1 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm).
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Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Causality: The addition of 0.1% Formic Acid is critical. It protonates the weakly basic imidazo[1,2-a]pyridine nitrogen, preventing peak tailing on the silica-based column and maximizing ionization efficiency in positive Electrospray Ionization (ESI+) mode.
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Validation: Confirm purity >95% via UV trace at 254 nm. Confirm identity via the [M+H]⁺ molecular ion peak at m/z 315.
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NMR Spectroscopy (Structural Elucidation):
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Dissolve 10 mg of the >95% pure compound in 0.5 mL of DMSO-d6.
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Acquire ¹H (400 MHz) and ¹³C (100 MHz) spectra.
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Validation: Verify the diagnostic C3-proton singlet of the imidazopyridine ring at approximately δ 8.0–8.4 ppm. Confirm the presence of the ester carbonyl carbon in the ¹³C spectrum at approximately δ 164–166 ppm.
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Caption: Self-validating analytical workflow ensuring structural integrity prior to bioassays.
Biopharmaceutical Implications (ADME)
The physicochemical profile of 4-(Imidazo[1,2-a]pyridin-2-yl)phenyl benzoate dictates its Absorption, Distribution, Metabolism, and Excretion (ADME) behavior.
Because of its TPSA of ~43.3 Ų and high lipophilicity, the compound is expected to exhibit rapid gastrointestinal absorption and excellent penetration across the blood-brain barrier (BBB). However, the ester linkage introduces a specific metabolic vulnerability. In systemic circulation or within target tissues (such as the liver or intracellular cytosol), esterases will likely cleave the benzoate group. This transformation converts the highly lipophilic prodrug into the more polar 4-(imidazo[1,2-a]pyridin-2-yl)phenol, which may represent the true pharmacologically active species interacting with target proteins (e.g., kinases or bacterial cytochromes)[4]. Researchers must account for this rapid in vivo hydrolysis when designing pharmacokinetic (PK) sampling protocols.
References
- Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry (RSC Publishing).
- Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. PMC.
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
- 4-{imidazo[1,2-a]pyridin-2-yl}phenyl benzoate | 618420-93-2. Molport.
Sources
- 1. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 4-{imidazo[1,2-a]pyridin-2-yl}phenyl benzoate | 618420-93-2 | Buy Now [molport.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
